
3-Methyl-1-benzotellurophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-benzotellurophene-2-carbaldehyde: is an organotellurium compound characterized by the presence of a tellurium atom within a benzene ring fused to a tellurophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzotellurophene-2-carbaldehyde typically involves the introduction of a tellurium atom into a benzene ring structure. One common method is the reaction of 3-methylbenzene with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-Methyl-1-benzotellurophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Reduced tellurium compounds.
Substitution: Functionalized benzotellurophene derivatives.
科学的研究の応用
3-Methyl-1-benzotellurophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-Methyl-1-benzotellurophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. The compound may also generate reactive oxygen species, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 3-Methyl-1-benzofuran-2-carbaldehyde
- 3-Methyl-1-benzothiophene-2-carbaldehyde
Uniqueness
3-Methyl-1-benzotellurophene-2-carbaldehyde is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs. The tellurium atom can participate in unique redox reactions and interactions with biomolecules, making this compound particularly interesting for research in various fields.
特性
CAS番号 |
89079-79-8 |
|---|---|
分子式 |
C10H8OTe |
分子量 |
271.8 g/mol |
IUPAC名 |
3-methyl-1-benzotellurophene-2-carbaldehyde |
InChI |
InChI=1S/C10H8OTe/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 |
InChIキー |
BIBYXUCTCNSRME-UHFFFAOYSA-N |
正規SMILES |
CC1=C([Te]C2=CC=CC=C12)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


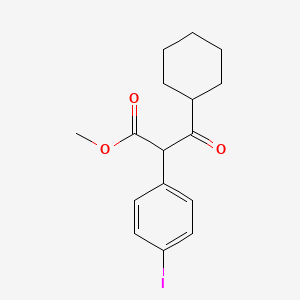
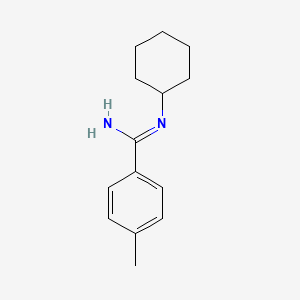
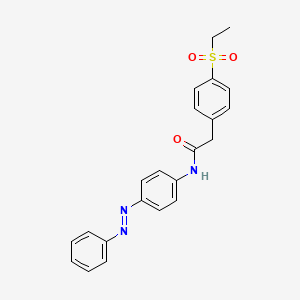


![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
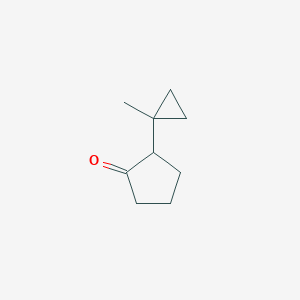
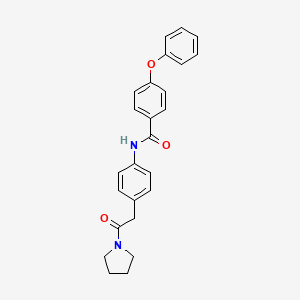
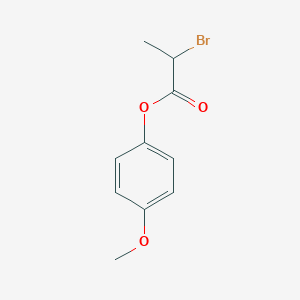
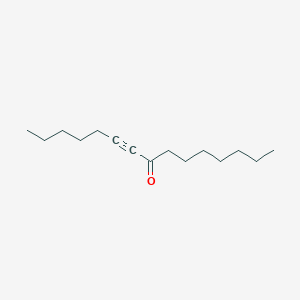
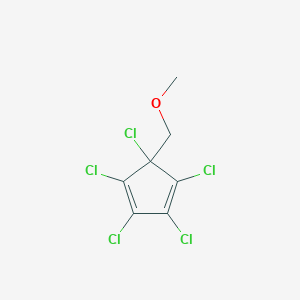
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)

![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
